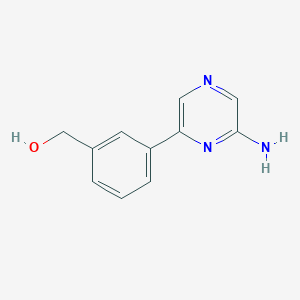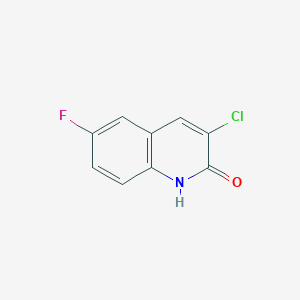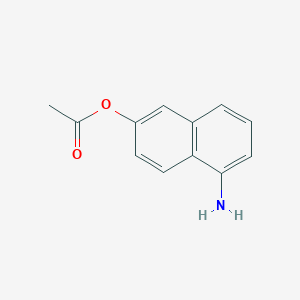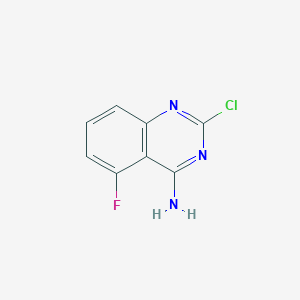
(3-(6-Aminopyrazin-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(6-Aminopyrazin-2-yl)phenyl)methanol is a chemical compound with the molecular formula C11H11N3O. It is characterized by the presence of an aminopyrazine group attached to a phenyl ring, which is further connected to a methanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Aminopyrazin-2-yl)phenyl)methanol typically involves the reaction of 6-aminopyrazine-2-carbaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reducing agents like sodium borohydride .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents .
Analyse Des Réactions Chimiques
Types of Reactions: (3-(6-Aminopyrazin-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the pyrazine ring can be reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of (3-(6-Aminopyrazin-2-yl)phenyl)aldehyde or (3-(6-Aminopyrazin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(6-Aminopyrazin-2-yl)phenyl)amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(3-(6-Aminopyrazin-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-(6-Aminopyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The aminopyrazine group is known to interact with enzyme active sites, potentially leading to inhibition of enzyme activity. This interaction can affect various cellular processes, including signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
(3-(6-Nitropyrazin-2-yl)phenyl)methanol: Similar structure but with a nitro group instead of an amino group.
(3-(6-Hydroxypyrazin-2-yl)phenyl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
(3-(6-Methylpyrazin-2-yl)phenyl)methanol: Similar structure but with a methyl group instead of an amino group.
Uniqueness: (3-(6-Aminopyrazin-2-yl)phenyl)methanol is unique due to the presence of the aminopyrazine group, which imparts specific chemical and biological properties. This group enhances its ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
1349717-36-7 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
[3-(6-aminopyrazin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-6-13-5-10(14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,14) |
Clé InChI |
RWPNAODNSKOMHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CN=CC(=N2)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)
![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)

![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11900596.png)




